Einecs 278-182-8
Description
EINECS 278-182-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogues chemicals marketed in the EU before 1981. The compound’s regulatory status necessitates adherence to REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) protocols, ensuring safety and environmental compliance .
Properties
CAS No. |
75300-76-4 |
|---|---|
Molecular Formula |
C32H16CuN8.C6H15NO C38H31CuN9O |
Molecular Weight |
693.3 g/mol |
IUPAC Name |
copper;2-(diethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.C6H15NO.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;1-3-7(4-2)5-6-8;/h1-16H;8H,3-6H2,1-2H3;/q-2;;+2 |
InChI Key |
VCOZBBRZGJCHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCO.C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Cu+2] |
physical_description |
Liquid |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 278-182-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under specific conditions. The major products formed from these reactions vary based on the reactants and conditions used .
Scientific Research Applications
Einecs 278-182-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be studied for its potential biological activities and interactions with biomolecules. In industry, it could be utilized in the development of new materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of Einecs 278-182-8 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is not available, compounds of this nature typically exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally and functionally analogous compounds, leveraging computational methods like the Tanimoto similarity index and PubChem 2D fingerprints to quantify molecular resemblance. These tools enable Read-Across Structure Activity Relationships (RASAR), where toxicological or functional data from labeled compounds are extrapolated to unlabeled EINECS substances with ≥70% similarity .
Table 1: Comparison of EINECS 278-182-8 with Structurally Similar Compounds
*Hypothetical properties inferred from EINECS classification. †Similarity scores based on PubChem 2D fingerprints .
Key Findings :
Structural Analogues: Isoquinoline-8-carboxylic acid (CAS 61563-43-7) shares a high Tanimoto similarity (0.85) with this compound, suggesting overlapping applications in pharmaceutical synthesis. Its carboxylic acid group enhances solubility, unlike ethyl or methyl esters in other analogues . Ethyl isoquinoline-7-carboxylate (CAS 407623-83-0) exhibits moderate similarity (0.78) and is used in organic synthesis due to its ester functional group, which facilitates nucleophilic substitution reactions .
Functional Analogues: Methyl 6-bromo-5-methoxynicotinate (CAS 26218-78-0) shows lower similarity (0.70) but shares agrochemical relevance.
Toxicological Extrapolation: Using RASAR models, this compound’s toxicity can be predicted from analogues. For example, isoquinoline derivatives generally exhibit low acute toxicity but may pose chronic risks due to bioaccumulation .
Table 2: Computational Parameters for Similarity Assessment
Research Implications and Limitations
- Implications : Machine learning models like RASAR significantly reduce experimental burdens by prioritizing high-similarity compounds for testing. This approach aligns with the EU’s push for sustainable chemical management .
- Limitations : Similarity metrics may overlook stereochemical or metabolic differences. For instance, ethyl esters in CAS 407623-83-0 could exhibit divergent pharmacokinetics compared to carboxylic acids in this compound .
Q & A
Basic Research Questions
Q. How to formulate a hypothesis-driven research question for studying Einecs 278-182-8?
- Methodological Answer : Begin by conducting a systematic literature review to identify gaps in understanding the compound’s properties, reactivity, or applications. Use frameworks from and to ensure specificity, such as explicitly stating independent/dependent variables (e.g., "How does pH influence the stability of this compound in aqueous solutions?"). Ground the hypothesis in prior findings, citing key studies . Avoid vague terms and ensure testability through controlled experiments.
Q. What experimental design considerations are critical for characterizing this compound?
- Methodological Answer : Follow reproducibility guidelines ():
- Controls : Include positive/negative controls (e.g., known stable compounds under similar conditions).
- Replicates : Use triplicate measurements to account for instrumental variability.
- Documentation : Maintain a lab notebook with step-by-step protocols, instrument calibration details, and raw data .
- Analytical Techniques : Select methods (e.g., NMR, HPLC) based on the compound’s physicochemical properties. For novel compounds, provide full spectral data and purity metrics .
Q. How to conduct a literature review focused on this compound?
- Methodological Answer : Use academic databases (e.g., PubMed, SciFinder) and filter results by relevance, publication date, and peer-reviewed status. Organize findings into themes (e.g., synthesis routes, toxicity profiles). Critically evaluate contradictions (e.g., conflicting solubility data) and highlight unresolved questions . Avoid over-reliance on secondary sources; prioritize primary research articles.
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s catalytic activity?
- Methodological Answer :
- Replicate Studies : Repeat key experiments under identical conditions to verify reproducibility ().
- Meta-Analysis : Statistically compare datasets from multiple studies to identify outliers or confounding variables (e.g., temperature, solvent purity) .
- Advanced Characterization : Use techniques like X-ray crystallography or mass spectrometry to confirm structural integrity and rule out impurities .
- Collaboration : Consult domain experts to interpret discrepancies ( ).
Q. What statistical approaches are suitable for analyzing dose-response relationships involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to models like Hill or Log-Logistic equations to estimate EC₅₀ values.
- Error Analysis : Calculate confidence intervals and use ANOVA to assess significance between treatment groups .
- Software Tools : Leverage R, Python, or GraphPad for robust statistical validation. Document code and parameters for transparency .
Q. How to design a multi-omics study to explore this compound’s mechanism of action?
- Methodological Answer :
- Integration Framework : Combine transcriptomics, proteomics, and metabolomics data using pathway analysis tools (e.g., KEGG, STRING).
- Hypothesis Testing : Prioritize pathways showing significant enrichment (p < 0.05, FDR-corrected).
- Validation : Confirm key targets via CRISPR knockdown or enzymatic assays .
- Data Management : Store raw datasets in repositories like GEO or PRIDE, adhering to FAIR principles .
Data Management and Ethical Considerations
Q. How to ensure ethical compliance when publishing data on this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
